molecular formula C29H32O4 B593502 Curcumaromin B CAS No. 1810034-39-9

Curcumaromin B

Cat. No. B593502
CAS RN: 1810034-39-9
M. Wt: 444.571
InChI Key: QTLHUCDVEQBBOE-OLGADAFQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Curcumaromin B is a natural product from Curcuma aromatica Salisb .

Scientific Research Applications

  • Antiviral Properties Against Hepatitis B : Curcuma longa Linn extract shows significant antiviral activity against Hepatitis B virus replication in liver cells, suggesting potential for treating liver diseases caused by HBV infection (H. Kim et al., 2009).

  • Anti-Inflammatory Effects in Endometriosis : Curcumin, a compound from Curcuma longa, suppresses TNF-α-induced expression of adhesion molecules and proinflammatory cytokines in human endometriotic stromal cells, indicating potential therapeutic uses in endometriosis treatment (Ki-Hyung Kim et al., 2012).

  • Anti-Cancer Applications : Curcumin, derived from Curcuma longa L., shows significant anti-inflammatory effects, potentially counteracting cancer-promoting inflammation. Its role in advanced cancer treatment and supportive care is being tested in multiple clinical trials (E. Willenbacher et al., 2019).

  • Skin Coloring Properties : Curcuma Longa extract demonstrates skin coloring properties, with potential applications in cosmetic formulations (J. Arct et al., 2014).

  • Neuroprotective Effects : Curcumin from Curcuma longa has neuroprotective effects via activating brain-derived neurotrophic factor/TrkB-dependent MAPK and PI-3K cascades in rodent cortical neurons, indicating potential for managing mental disorders (Rui Wang et al., 2010).

  • Renoprotective Effects : Curcumin demonstrates renoprotective effects, potentially applicable in treating renal injuries (J. Trujillo et al., 2013).

  • Anti-Inflammatory Role in Osteoarthritis : Curcumin from Curcuma longa has anti-inflammatory properties beneficial for treating osteoarthritis (K. Chin, 2016).

  • Application in Neuropharmacology : Curcumin's therapeutic properties make it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s diseases (Wing-Hin Lee et al., 2013).

properties

IUPAC Name

2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]-2,3-dihydropyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O4/c1-18(2)24-14-4-19(3)16-25(24)29-26(32)17-28(21-8-12-23(31)13-9-21)33-27(29)15-7-20-5-10-22(30)11-6-20/h5-13,15-16,18,24-25,28,30-31H,4,14,17H2,1-3H3/b15-7+/t24-,25+,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLHUCDVEQBBOE-OLGADAFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(C)C)C2=C(OC(CC2=O)C3=CC=C(C=C3)O)C=CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@H](CC1)C(C)C)C2=C(OC(CC2=O)C3=CC=C(C=C3)O)/C=C/C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Curcumaromin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.